2-(4-Methylpiperidin-1-yl)quinolin-8-ol chemical structure and properties
2-(4-Methylpiperidin-1-yl)quinolin-8-ol chemical structure and properties
An In-depth Technical Guide to 2-(4-Methylpiperidin-1-yl)quinolin-8-ol
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to possess diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2][3][4] This technical guide focuses on a specific derivative, 2-(4-Methylpiperidin-1-yl)quinolin-8-ol. The introduction of a 4-methylpiperidine moiety at the 2-position and a hydroxyl group at the 8-position of the quinoline ring creates a molecule with unique physicochemical properties and significant therapeutic potential. The 8-hydroxyquinoline core is a well-established metal chelator, a property intrinsically linked to many of its biological functions.[5][6] This guide provides a comprehensive overview of the compound's structure, physicochemical properties, a detailed synthesis protocol, and an exploration of its known biological activities and mechanisms of action, tailored for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
The unique arrangement of the quinoline core, the basic 4-methylpiperidine ring, and the phenolic hydroxyl group dictates the compound's chemical behavior, including its solubility, lipophilicity, and metal-chelating capabilities.
Chemical Structure
The structure combines the planar, aromatic quinoline system with the flexible, saturated 4-methylpiperidine ring.
Caption: Chemical structure of 2-(4-Methylpiperidin-1-yl)quinolin-8-ol.
Physicochemical Data
A summary of key computed and experimental properties is crucial for experimental design, formulation, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O | System Calculated |
| Molecular Weight | 242.32 g/mol | System Calculated |
| XLogP3 | 3.5 | Computed[7] |
| Hydrogen Bond Donors | 1 | Computed[7] |
| Hydrogen Bond Acceptors | 3 | Computed[7] |
| pKa (Phenolic OH) | ~9.5 (Estimated) | [8] |
| pKa (Piperidine N) | ~9.0 (Estimated) | [8] |
| Appearance | Typically a solid | General Knowledge |
Synthesis and Characterization
The synthesis of 2-(4-Methylpiperidin-1-yl)quinolin-8-ol is typically achieved through a nucleophilic aromatic substitution reaction, a common and versatile method for creating C-N bonds on heterocyclic scaffolds.
Synthesis Workflow
The most direct route involves the reaction of a halo-substituted quinoline precursor with 4-methylpiperidine. 2-Chloro-8-methoxyquinoline is a suitable starting material, as the methoxy group can be readily cleaved in a final step to reveal the desired 8-hydroxyl group.[9]
Caption: General synthesis workflow for 2-(4-Methylpiperidin-1-yl)quinolin-8-ol.
Detailed Synthesis Protocol
This protocol outlines a reliable method for laboratory-scale synthesis.
Step 1: Synthesis of 2-(4-Methylpiperidin-1-yl)-8-methoxyquinoline
-
To a solution of 2-chloro-8-methoxyquinoline (1.0 eq) in dimethylformamide (DMF), add 4-methylpiperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.5 eq).
-
Rationale: DMF is a polar aprotic solvent that facilitates SNAr reactions. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving it to completion.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Synthesis of 2-(4-Methylpiperidin-1-yl)quinolin-8-ol
-
Dissolve the intermediate from Step 1 in 48% hydrobromic acid (HBr).
-
Rationale: Concentrated HBr is a strong acid effective for cleaving aryl methyl ethers.[9]
-
Reflux the mixture for 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the final compound.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, confirming the presence of the quinoline, piperidine, and methyl protons and carbons in their expected chemical environments.[10]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the correct mass for the expected formula C₁₅H₁₈N₂O.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups, such as the O-H stretch of the hydroxyl group and C-N bonds.[1]
Biological Activity and Mechanism of Action
Derivatives of 8-hydroxyquinoline (8-HQ) are renowned for their broad spectrum of biological activities, which are often linked to their ability to chelate essential metal ions.[5][11]
Primary Mechanism: Metal Ion Chelation
The core biological activity of 8-HQ derivatives stems from their function as bidentate chelating agents. The nitrogen atom of the quinoline ring and the oxygen of the 8-hydroxyl group form stable complexes with various divalent and trivalent metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺).[5] This chelation can disrupt cellular homeostasis in pathogenic organisms or cancer cells by:
-
Inhibiting Metalloenzymes: Depriving enzymes of their essential metal cofactors.
-
Generating Reactive Oxygen Species (ROS): The metal-8-HQ complex can redox cycle, leading to the production of damaging ROS.
-
Altering Metal Ion Transport: Acting as ionophores to transport metal ions across cell membranes, disrupting their natural concentration gradients.[6]
Caption: Mechanism of action via metal ion chelation.
Potential Therapeutic Applications
Based on the activities of related 8-HQ compounds, 2-(4-Methylpiperidin-1-yl)quinolin-8-ol is a promising candidate for several therapeutic areas.
-
Antimicrobial Activity: 8-HQ derivatives exhibit potent activity against a wide range of bacteria and fungi.[2][3] The chelation of iron is a key mechanism, as it is a critical nutrient for microbial growth.
-
Anticancer Activity: The disruption of metal homeostasis and induction of oxidative stress can be selectively toxic to cancer cells, which often have a higher metabolic rate and demand for metals.[11] Some 8-HQ derivatives have been shown to inhibit the proteasome, a key target in cancer therapy.[11]
-
Neuroprotective Activity: In neurodegenerative diseases like Alzheimer's and Parkinson's, dysregulated metal ions (particularly copper, zinc, and iron) are implicated in amyloid-beta aggregation and oxidative stress.[2][12] Bifunctional 8-HQ derivatives that can chelate these excess ions are being investigated as neuroprotective agents.[11][12]
In Vitro Biological Evaluation Protocols
To assess the therapeutic potential of the title compound, a series of standardized in vitro assays are required.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a series of twofold dilutions of the compound in a 96-well plate using a suitable broth medium (e.g., Mueller-Hinton broth).[13]
-
Prepare a standardized bacterial inoculum to a 0.5 McFarland standard.[13]
-
Add the inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
Anticancer Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., human breast cancer line MCF-7) in a 96-well plate and allow them to adhere overnight.[14]
-
Treat the cells with various concentrations of the compound for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.[14]
Conclusion and Future Directions
2-(4-Methylpiperidin-1-yl)quinolin-8-ol represents a molecule of significant interest, built upon the robust and versatile 8-hydroxyquinoline scaffold. Its inherent ability to chelate metal ions is the primary driver of its potential antimicrobial, anticancer, and neuroprotective activities. The 4-methylpiperidine substituent likely enhances its lipophilicity and modifies its basicity, which could improve its pharmacokinetic profile compared to the parent 8-HQ structure.
Future research should focus on extensive in vitro screening against a broad panel of microbial strains and cancer cell lines to fully delineate its spectrum of activity. Subsequent studies should aim to elucidate its precise mechanism of action, including its effects on specific metalloenzymes and its ability to induce ROS. Promising in vitro results would warrant further investigation in in vivo animal models to assess efficacy, toxicity, and pharmacokinetics, paving the way for potential preclinical development.
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